

hERG Fluorescence Polarization Binding Assay Protocol

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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

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The **hERG Fluorescence Polarization (FP) Assay** is a homogeneous, high-throughput method used to assess the binding affinity of small molecules for the hERG potassium channel. The principle is based on the competitive displacement of a fluorescently labeled tracer from the channel. When the tracer is bound to hERG, it rotates slowly, resulting in a high FP value. If a test compound displaces the tracer, the tracer rotates more rapidly in solution, leading to a low FP value [1] [2].

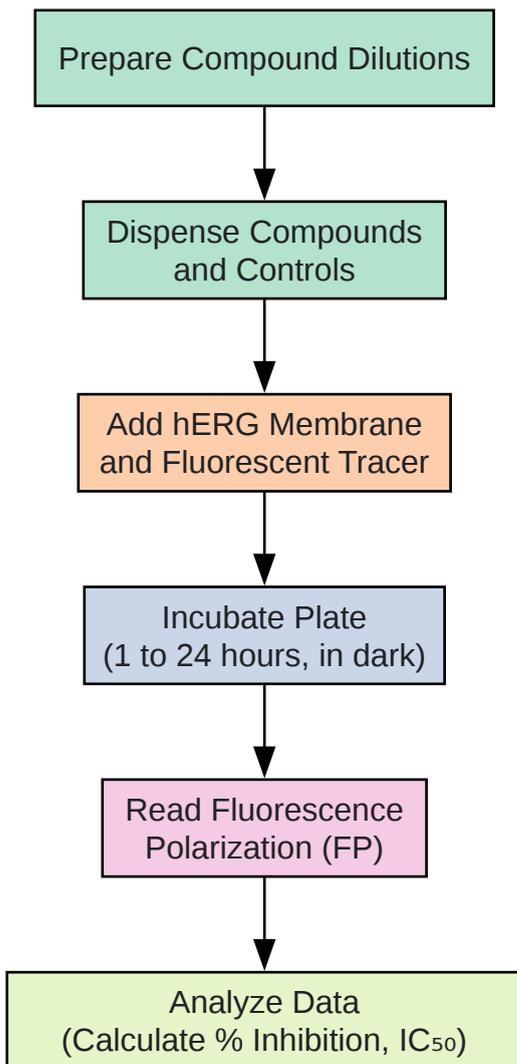
Materials and Reagents

- **hERG Membrane Preparation:** Membranes containing high levels of hERG protein (often from HEK293 or CHO cells stably transfected with the hERG gene) [3] [2].
- **Fluorescent Tracer:** A red-shifted tracer that binds to the hERG channel (e.g., from the Predictor hERG FP Assay Kit, Invitrogen/Thermo Fisher Scientific) [1] [2].
- **Assay Buffer:** Typically, a HEPES-buffered saline solution (HBSS). The Predictor kit often uses a chloride-free buffer to optimize the signal [3].
- **Control Compounds:** Reference hERG blockers for assay validation.
 - **High Control (100% Inhibition):** 30 μ M E-4031 or a similar potent inhibitor to define the minimum FP signal [2].
 - **Low Control (0% Inhibition):** DMSO vehicle only to define the maximum FP signal [2].
- **Test Compound:** LY3000328 or other compounds of interest, serially diluted in DMSO and then in assay buffer.
- **Equipment:**

- Microplate reader capable of fluorescence polarization measurements (e.g., PHERAstar FS, FLIPR Tetra System) [3] [2].
- Black, low-volume 384-well or 1536-well microplates.
- Multichannel pipettes and plate shaker.

Experimental Workflow

The following diagram outlines the key steps in the assay procedure:



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Step-by-Step Procedure

- **Plate Preparation:** Dispense 10 μL of serially diluted test compounds, controls (E-4031 for high control, DMSO for low control), and blank (buffer only) into the wells of a black 384-well plate in duplicate or triplicate [2].
- **Reagent Addition:** Add 5 μL of the hERG membrane preparation followed by 5 μL of the fluorescent tracer directly to all wells. The final DMSO concentration should be kept low (e.g., $\leq 1\%$) to avoid interference [3] [2].
- **Incubation:** Seal the plate to prevent evaporation and incub at room temperature in the dark for a period between 1 and 24 hours to allow the binding reaction to reach equilibrium [2].
- **Signal Detection:** Read the plate on a fluorescence polarization-capable microplate reader. Standard settings for the red-shifted tracer are an excitation wavelength of 540-580 nm and an emission wavelength of 590-620 nm [2].

Data Analysis

- **Calculate % Inhibition:** For each test compound well, calculate the percentage of tracer displacement (% Inhibition) using the formula: $\% \text{ Inhibition} = [1 - (\text{FP}_{\text{sample}} - \text{FP}_{\text{high_control}}) / (\text{FP}_{\text{low_control}} - \text{FP}_{\text{high_control}})] * 100$
- **Determine IC₅₀:** Plot the % Inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) model to determine the half-maximal inhibitory concentration (IC₅₀) [2].
- **Assay Validation:** The assay is considered robust if the Z' factor, a measure of assay quality, is above 0.5. A value of 0.86 has been reported for this method, indicating an excellent assay window [2].

Reference hERG Blocker Data

The following table lists IC₅₀ values for known hERG blockers, which can be used for assay validation and comparison. The data demonstrates a strong correlation between the FP binding assay and the gold-standard patch clamp electrophysiology method [2].

Table 1: IC₅₀ Values of Reference Compounds in hERG FP and Patch Clamp Assays

Compound	hERG FP Assay IC ₅₀ (nM)	Patch Clamp IC ₅₀ (nM)
Astemizole	3	1.2

Compound	hERG FP Assay IC ₅₀ (nM)	Patch Clamp IC ₅₀ (nM)
Dofetilide	11	12
E-4031	27	48
Terfenadine	23	16
Pimozide	8	18
Haloperidol	167	174

Application Notes for Researchers

- **Early Screening Tool:** The hERG FP binding assay is an excellent high-throughput tool for early-stage compound triaging due to its speed, cost-effectiveness, and homogenous (no-wash) format [1] [2]. It provides a reliable correlation with functional patch clamp data [3] [2].
- **Functional Confirmation is Crucial:** A positive result in a binding assay indicates interaction with the channel but does not confirm functional blockade. **It is mandatory to follow up positive hits with a functional assay**, such as automated patch clamping, to directly measure the inhibition of the hERG potassium current (IKr) [1] [4].
- **Compound Handling:** Due to the hydrophobic nature of many hERG blockers, non-specific binding to labware (e.g., plastic tubes) can be an issue. Using glass-lined polypropylene plates and fresh compound dilutions is recommended to ensure accurate potency measurements [3].

Context on LY3000328 and hERG

The available research on LY3000328 indicates that its potential for hERG channel blockade was assessed during its development. One study specifically mentions that at a 100 μ M concentration, LY3000328 showed only 6% displacement of [³H]-astemizole in a hERG binding assay, suggesting a **low potential for hERG blockade** [5]. This type of data is typically generated using a protocol very similar to the one detailed above.

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To cite this document: Smolecule. [hERG Fluorescence Polarization Binding Assay Protocol].

Smolecule, [2026]. [Online PDF]. Available at:

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